1-Benzyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Benzyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C10H11N3Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Benzyl-1H-pyrazol-4-amine hydrochloride may interact with its target in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
It is known that pyrazole-bearing compounds can have diverse pharmacological effects, suggesting that they may induce a variety of molecular and cellular changes .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation reaction typically results in the formation of benzyl pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions include various benzyl pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole derivatives.
Scientific Research Applications
1-Benzyl-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, the compound is used to investigate its biological activity and potential therapeutic applications. It has been studied for its effects on various cellular processes and signaling pathways.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine
[(1-benzyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Properties
IUPAC Name |
1-benzylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9;/h1-6,8H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTDGUKFHSTJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264097-17-7 | |
Record name | 1-Benzyl-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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